molecular formula C22H22O2 B14677700 1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene) CAS No. 34589-40-7

1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene)

Cat. No.: B14677700
CAS No.: 34589-40-7
M. Wt: 318.4 g/mol
InChI Key: MRGYYZZLPGQVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene) is an organic compound with the molecular formula C24H26O2 It is characterized by the presence of two methylbenzene groups connected through a phenylenebis(methyleneoxy) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene) typically involves the reaction of 1,4-bis(bromomethyl)benzene with 2-methylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene) .

Chemical Reactions Analysis

Types of Reactions

1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while nitration can produce nitro derivatives of the compound .

Scientific Research Applications

1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene) is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

34589-40-7

Molecular Formula

C22H22O2

Molecular Weight

318.4 g/mol

IUPAC Name

1,4-bis[(2-methylphenoxy)methyl]benzene

InChI

InChI=1S/C22H22O2/c1-17-7-3-5-9-21(17)23-15-19-11-13-20(14-12-19)16-24-22-10-6-4-8-18(22)2/h3-14H,15-16H2,1-2H3

InChI Key

MRGYYZZLPGQVTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(C=C2)COC3=CC=CC=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.